molecular formula C8H10N2O2 B14842176 4-Hydroxy-2-(methylamino)benzamide

4-Hydroxy-2-(methylamino)benzamide

Cat. No.: B14842176
M. Wt: 166.18 g/mol
InChI Key: HGNNBUNNYNTWKI-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(methylamino)benzamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, primarily due to its core benzamide pharmacophore. Benzamide and its derivatives are extensively investigated for their wide range of bioactivities, serving as key scaffolds in the design of novel therapeutic agents . This particular derivative, with its hydroxy and methylamino substitutions, is a valuable intermediate for researchers exploring structure-activity relationships in enzyme inhibition studies. Research Applications and Value The primary research value of 4-Hydroxy-2-(methylamino)benzamide lies in its potential as an enzyme inhibitor. Compounds bearing the benzamide moiety have demonstrated significant inhibitory potential against crucial enzymes such as acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoenzymes at nanomolar concentrations . AChE inhibitors are a major focus in neurodegenerative disease research, particularly for investigating new approaches to manage conditions like Alzheimer's disease . Simultaneously, carbonic anhydrase inhibitors are relevant for research into glaucoma, epilepsy, and even cancer . The structural features of this benzamide make it a promising candidate for researchers developing and studying new, selective inhibitors for these enzyme families. Handling and Usage This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a well-ventilated laboratory environment. The chemical stability and shelf life are optimized when the product is stored under recommended conditions.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

4-hydroxy-2-(methylamino)benzamide

InChI

InChI=1S/C8H10N2O2/c1-10-7-4-5(11)2-3-6(7)8(9)12/h2-4,10-11H,1H3,(H2,9,12)

InChI Key

HGNNBUNNYNTWKI-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)O)C(=O)N

Origin of Product

United States

Scientific Research Applications

Potential Therapeutic Applications

Research indicates that 4-Hydroxy-2-(methylamino)benzamide exhibits various biological activities. Studies have explored its potential antimicrobial and antioxidant properties, suggesting its potential as a therapeutic agent . Furthermore, it has demonstrated promise in cancer treatment research because of its ability to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in disease pathways .

Enzyme Activity Modulation

Studies on the interactions of 4-Hydroxy-2-(methylamino)benzamide with biological targets have revealed its potential efficacy in modulating enzyme activity. For instance, it may inhibit specific enzymes involved in metabolic pathways or cellular signaling processes, contributing to its biological effects. These interactions are crucial for understanding the compound's pharmacological profile and guiding further drug development efforts.

Use as an Intermediate in Synthetic Organic Chemistry

4-Hydroxy-2-(methylamino)benzamide's diverse chemical reactivity allows it to serve as an intermediate for more complex molecules. This highlights the compound's versatility in synthetic organic chemistry.

Development of CRBN Binders

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Hydroxy-2-(methylamino)benzamide and related benzamide derivatives:

Compound Key Structural Features Biological Activity Toxicity/Solubility Synthetic Pathway
4-Hydroxy-2-(methylamino)benzamide Benzamide core with 4-OH, 2-(CH₃NH) substituents Not explicitly reported; inferred neuroleptic or antitumor potential from analogs Unknown; methylamino group may reduce toxicity compared to bulkier groups Likely involves amidation or cyclization (e.g., hydrazine-mediated steps)
HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide) Benzamide with hydroxamic acid and p-tolyl groups Antitumor activity (IC₅₀: 100–200 μM for HepG2/A549 cells); comparable to SAHA Lower toxicity (LD₅₀: 1.29 g/kg) vs. SAHA (LD₅₀: 0.77 g/kg) Derived from hydrazinecarbothioamides cyclized with NaOH
Methyl 4-acetamido-2-hydroxybenzoate Methyl ester with 4-acetamido and 2-OH groups Intermediate for derivatives with antimicrobial/antifungal properties Higher lipophilicity due to ester group; solubility in organic solvents Synthesized via acetylation of 4-aminosalicylic acid derivatives
Amisulpride/Tiapride/Sulpiride Benzamide derivatives with sulfonamide or methoxy groups Neuroleptic activity (D2/D3 dopamine receptor antagonism) High CNS penetration; toxicity linked to overdoses in non-medical use Multi-step synthesis involving sulfonation and amidation
Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate Sulfamoyl and 4-methylbenzamido substituents Fungicidal activity (broad-spectrum agricultural use) Moderate solubility in polar solvents due to sulfamoyl group Amidation of benzoic acid derivatives with aryl chlorides

Key Research Findings and Analysis

Structural Influence on Bioactivity

  • Hydroxyl and Methylamino Groups: The 4-OH and 2-(methylamino) groups in the target compound may enhance hydrogen bonding with biological targets, similar to HPAPB’s hydroxamic acid moiety, which improves HDAC inhibition .
  • Ester vs. Amide Linkages : Methyl 4-acetamido-2-hydroxybenzoate’s ester group increases lipophilicity, favoring membrane permeability, whereas amide-based derivatives (e.g., sulpiride) prioritize solubility and CNS penetration .

Toxicity and Pharmacokinetics

  • HPAPB’s lower toxicity (vs. SAHA) highlights the role of substituent optimization in reducing adverse effects while maintaining efficacy .
  • Neuroleptic benzamides (amisulpride, etc.) exhibit dose-dependent toxicity, emphasizing the need for precise structural modifications to balance activity and safety .

Q & A

Q. Tables for Key Data

SAR Analysis of Substituent Effects
Substituent
-------------
-OH
-OCH₃
-NHCOCH₃

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